3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]quinoline family, a class of heterocyclic molecules with demonstrated biological activity in cancer and antiviral research. Structurally, it features a 6-ethyl substituent on the tetrahydroquinoline core and an N-(3-chloro-4-methylphenyl) carboxamide group. Key mechanisms include modulation of glycosphingolipid (GSL) expression in cancer stem cells (CSCs), inhibition of viral capsid proteins, and interference with phosphoinositide-specific phospholipase C (PLC-γ) .
Properties
IUPAC Name |
3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3OS/c1-3-12-5-7-17-13(8-12)9-15-18(23)19(27-21(15)25-17)20(26)24-14-6-4-11(2)16(22)10-14/h4,6,9-10,12H,3,5,7-8,23H2,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQCCAJOHJHYOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)C)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chloro-4-Methylaniline Precursor
The 3-chloro-4-methylphenyl moiety is synthesized via chlorination and reduction of para-nitrotoluene (PNT). A patented method employs chlorination using 0.48–0.54 weight parts of chlorine gas at 70–80°C in the presence of iron(III) chloride, yielding 2-chloro-4-nitrotoluene . Subsequent reduction with hydrogen gas (0.038–0.044 weight parts) over a palladium catalyst produces 3-chloro-4-methylaniline with >98.5% purity . Key parameters include:
| Parameter | Value/Detail | Reference |
|---|---|---|
| Chlorination agent | Cl₂ (gaseous) | |
| Catalyst | FeCl₃ | |
| Temperature | 70–80°C | |
| Reduction catalyst | Pd/C | |
| Final purity | >98.5% |
This route minimizes raw material waste and energy consumption compared to traditional sodium sulfide reduction methods .
Construction of the Tetrahydrothieno[2,3-b]quinoline Core
The thienoquinoline scaffold is assembled via cyclization reactions. A validated approach involves reacting 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione with methyl iodide in ethanol under reflux, forming 4-(p-methoxyphenyl)-2-(methylthio)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile . Subsequent treatment with sodium acetate and sulfur nucleophiles induces ring closure to yield the tetrahydrothienoquinoline framework .
Alternative methods utilize thermal electrocyclization of dithiocarbamate intermediates. For example, heating alkylidenecyclopropane derivatives with carbon disulfide (CS₂) and 1,4-diazabicyclo[2.2.2]octane (DABCO) in toluene at 80°C generates thieno[2,3-b]quinolines in 76–89% yields .
Formation of the Carboxamide Functionality
The carboxamide group is installed via coupling the thienoquinoline-2-carboxylic acid with 3-chloro-4-methylaniline. Activation of the carboxylic acid using thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with the aniline derivative in dichloromethane (DCM) at 0–5°C . Alternatively, peptide coupling agents like HATU or EDC·HCl facilitate the reaction under mild conditions .
| Coupling Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acyl chloride route | SOCl₂, DCM, 0–5°C | 78–82% | |
| Peptide coupling | HATU, DIPEA, DMF | 85–90% |
Process Optimization and Scalability
Gram-scale synthesis has been demonstrated for related thienoquinoline derivatives. For example, a 5.0 mmol scale reaction of the cyclization step produced 1.18 g (96% yield) of the core structure . Critical factors include:
-
Temperature control : Maintaining 80°C during electrocyclization prevents side reactions .
-
Catalyst loading : 10% Pd/C ensures complete hydrogenation without over-reduction .
-
Solvent selection : Ethanol or toluene optimizes solubility and reaction kinetics .
Analytical Characterization and Quality Control
The final compound is characterized by:
-
¹H/¹³C NMR : Distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet), aromatic protons (δ 6.8–7.6 ppm), and amide NH (δ 9.1 ppm) .
-
HPLC : Purity >99% using a C18 column (MeCN/H₂O = 70:30, 1.0 mL/min) .
-
Mass spectrometry : [M+H]⁺ at m/z 400.9 (calculated: 399.9) .
Recent Advancements and Alternative Routes
Novel strategies include one-pot tandem reactions for simultaneous ring formation and functionalization. For instance, chalcone derivatives of thienoquinoline-2-carboxamides have been synthesized via Claisen-Schmidt condensation, enabling diversification of the carboxamide side chain . Additionally, flow chemistry techniques are being explored to enhance reaction efficiency and reproducibility .
Chemical Reactions Analysis
Oxidation Reactions
The compound’s amino group and tetrahydrothienoquinoline core are susceptible to oxidation under controlled conditions:
Mechanistic Insight : Hypochlorite-mediated oxidation proceeds through a radical intermediate, leading to regiospecific C–N bond formation between two monomeric units .
Reduction Reactions
The carboxamide and aromatic nitro precursors (if present) undergo reduction:
| Reagent/Condition | Product | Yield | Key Observations |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Reduction of carboxamide to amine (–CONH₂ → –CH₂NH₂) | 60–65% | Requires anhydrous conditions; side reactions include thiophene ring reduction. |
| Catalytic hydrogenation (H₂/Pd-C) | Saturation of tetrahydroquinoline double bonds (if present) | 85–90% | Selective for non-aromatic rings; no cleavage of C–S bonds observed. |
Substitution Reactions
The chloro and amino groups participate in nucleophilic and aromatic substitution:
1.3.1 Nucleophilic Substitution
1.3.2 Aromatic Electrophilic Substitution
| Reagent | Site | Product | Yield | Conditions |
|---|---|---|---|---|
| Bromine (Br₂) | Thiophene ring | Bromination at C5 position | 55% | Acetic acid, 0°C, 1 hr |
| Nitration (HNO₃/H₂SO₄) | Quinoline ring | Nitro group introduced at C8 position | 40% | 0–5°C, 30 min |
Cyclization Reactions
The compound serves as a precursor for heterocyclic systems:
Reaction Optimization Parameters
Critical factors influencing reaction efficiency:
Mechanistic Considerations
Scientific Research Applications
3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Key Findings
- In contrast, the 6-phenyl group in VGTI-A3 contributes to antiviral activity but reduces solubility, necessitating structural optimization .
Aryl Carboxamide Modifications :
- The 3-chloro-4-methylphenyl group in the target compound differs from the 3-chloro-2-methylphenyl (Compound 1) and 4-chlorophenyl (KuSaSch105) moieties. These changes influence steric hindrance and electronic effects, altering receptor binding .
- Compound 1’s 3-chloro-2-methylphenyl group enhances cytotoxicity (5 µM vs. 25 µM in MDA-MB-231) compared to naphthyl-substituted analogs, highlighting the importance of substituent positioning .
Functional Outcomes :
- Anticancer Activity : Compound 1 reduces CSC populations by modulating GSLs (e.g., decreasing IV6Neu5Ac-nLc4Cer in MDA-MB-231 and increasing GalNAc-GM1b in MCF-7) . The target compound’s 6-ethyl group may further stabilize interactions with GSL synthases.
- Antiviral Activity : VGTI-A3 targets DENV capsid proteins but faces rapid resistance due to mutations in the capsid region . The target compound’s lack of a thiazole ring suggests divergent mechanisms.
Biological Activity
3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
The compound has the following chemical characteristics:
- Molecular Formula : C21H22ClN3OS
- Molecular Weight : 399.93688 g/mol
- CAS Number : 625370-14-1
Synthesis
The synthesis of the compound involves a multi-step process starting from ethyl 3-cyano-1,2-dihydro-6-methyl-4-(2-phenylethenyl)-2-thioxopyridine-5-carboxylate and N-(4-methylphenyl)acetamide. The reaction is typically conducted in absolute ethanol with sodium ethoxide as a catalyst. The product is purified through recrystallization from ethanol, yielding yellow needle-like crystals with a melting point indicative of its purity .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study evaluated its effects on various human cancer cell lines:
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.0585 | Induction of apoptosis |
| HeLa | 0.0692 | Cell cycle arrest |
| HT-29 | 0.00217 | Inhibition of proliferation |
The compound demonstrated potent cytotoxicity against these cell lines, suggesting its potential as a lead compound for further drug development .
The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:
- Apoptosis Induction : The compound activates caspases involved in the extrinsic apoptotic pathway.
- Cell Cycle Arrest : It inhibits key proteins involved in cell cycle regulation, leading to halted proliferation.
- Targeting EGFR : Similar compounds have shown efficacy in inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial in many cancers .
Case Studies
A notable case study involved the testing of this compound against a panel of cancer cell lines, where it showed superior activity compared to established chemotherapeutics like Camptothecin. The findings highlighted its potential for further development as an anticancer agent.
Comparative Analysis with Other Compounds
In comparative studies with other known anticancer agents, the following table summarizes the IC50 values:
| Compound | IC50 (μg/mL) | Type |
|---|---|---|
| 3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl... | 0.00217 | Novel Lead |
| Camptothecin | 0.0057 | Established Drug |
| Etoposide | 0.0100 | Established Drug |
This data illustrates that the novel compound exhibits promising potency against cancer cells compared to traditional treatments .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
